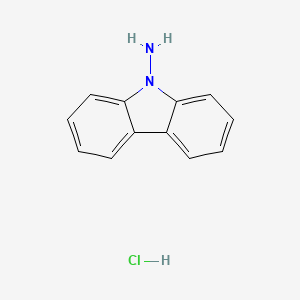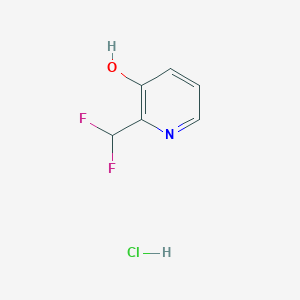![molecular formula C19H18N2O3 B13666756 Benzyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13666756.png)
Benzyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate is a spirocyclic compound that belongs to the class of spirooxindoles. These compounds are characterized by a unique three-dimensional structure where an oxindole moiety is fused with a pyrrolidine ring. This structural motif is significant in medicinal chemistry due to its presence in various biologically active molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate typically involves multicomponent reactions. One common method includes the reaction of isatin-derived ketimines with pyridinium salts and alkynes in the presence of a base such as DABCO under microwave irradiation. This method is advantageous due to its short reaction times and high yields .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable multicomponent reactions that can be adapted for large-scale synthesis. The use of recyclable catalysts and environmentally friendly conditions is often emphasized to enhance sustainability .
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl 2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxindole moiety.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrrolidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce reduced oxindole derivatives .
Applications De Recherche Scientifique
Benzyl 2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex spirocyclic compounds.
Biology: The compound exhibits significant bioactivity, making it a candidate for drug discovery and development.
Medicine: It has potential therapeutic applications due to its antimicrobial, antitumor, and antiviral properties.
Industry: The compound can be used in the development of new materials with unique properties
Mécanisme D'action
The mechanism of action of Benzyl 2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind effectively to three-dimensional protein targets, influencing various biological pathways. For instance, it can inhibit the interaction between p53 and MDM2, leading to the activation of p53 and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
- Spiro[indoline-3,2’-quinazoline]-2,4’ (3’H)-dione
- Spiro[indoline-3,2’-pyrrole] derivatives
- Spiro[indoline-3,2’-pyran]-2,4’ (3’H)-diones
Comparison: Benzyl 2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct biological activities. Compared to other spirooxindoles, it exhibits higher binding affinity to certain protein targets and enhanced bioactivity .
Propriétés
Formule moléculaire |
C19H18N2O3 |
|---|---|
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
benzyl 2-oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxylate |
InChI |
InChI=1S/C19H18N2O3/c22-17-19(15-8-4-5-9-16(15)20-17)10-11-21(13-19)18(23)24-12-14-6-2-1-3-7-14/h1-9H,10-13H2,(H,20,22) |
Clé InChI |
GQVKZSBPBVMPRP-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC12C3=CC=CC=C3NC2=O)C(=O)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


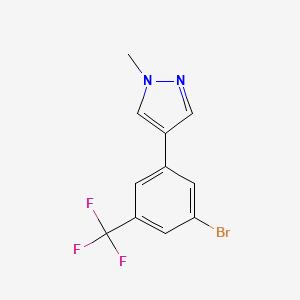
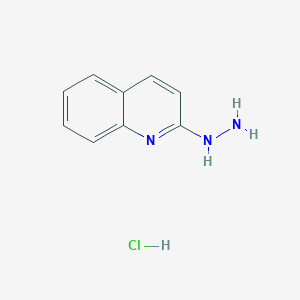
![3-Iodoimidazo[1,2-a]pyridin-6-ol](/img/structure/B13666689.png)
![9-Methyl-1-oxaspiro[5.5]undecan-4-ol](/img/structure/B13666693.png)
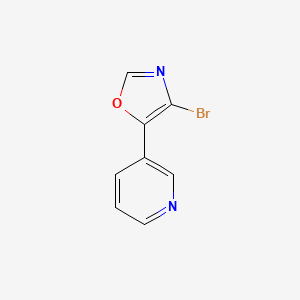
![2-Phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13666697.png)


![1-Phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13666727.png)
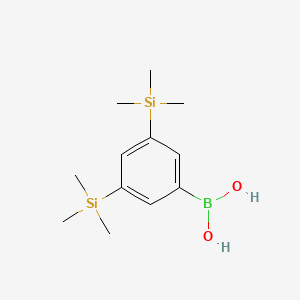
![8-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13666735.png)
![Methyl 3-[(tert-Butoxycarbonyl)oxy]benzoate](/img/structure/B13666740.png)
